4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving multi-step reactions like the reaction of 1,3-diketones with hydrazines followed by bromination []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound [, ].
Research suggests that 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole may possess various properties relevant to scientific research, although its specific applications are still under exploration. Here are some potential areas of investigation:
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is a substituted derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and an ethyl group at the 1-position, along with two methyl groups at the 3 and 5 positions. Its chemical formula is C6H9BrN, and it is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. This compound exhibits potential for various
The synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole typically involves several key reactions:
Research indicates that compounds related to 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole exhibit various biological activities, including:
The synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can be accomplished through several methods:
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole has potential applications in:
Interaction studies involving 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole focus on its mechanism of action within biological systems. This includes:
Several compounds share structural similarities with 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-methyl-1H-pyrazole | Methyl group at position 3 | Simpler structure; less steric hindrance |
4-methyl-1H-pyrazole | Methyl group at position 4 | Potentially different reactivity |
1-(2-chloroethyl)-3,5-dimethylpyrazole | Chlorine substitution at position 2 | Increased reactivity due to halogen |
4-bromo-N-(2-methoxyethyl)-pyrazole | Methoxy group addition | Altered solubility and biological activity |
The uniqueness of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole lies in its specific combination of bromination and ethyl substitution, which can significantly influence its chemical reactivity and biological interactions compared to these similar compounds.
4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole represents a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms at adjacent positions [1]. The molecular formula is C₇H₁₁BrN₂, with a molecular weight of 203.08 grams per mole [1] [2]. The compound features a distinctive structural arrangement where a bromine atom occupies the 4-position of the pyrazole ring, while an ethyl group is attached to the nitrogen at position 1, and methyl groups are positioned at the 3 and 5 positions [1] [3].
The International Union of Pure and Applied Chemistry name for this compound is 4-bromo-1-ethyl-3,5-dimethylpyrazole [1] [2]. The Chemical Abstracts Service registry number is 51108-51-1, and the compound is also known by the identifier MFCD11054017 [1] [3]. The molecular structure exhibits sp² hybridization throughout the pyrazole ring system, creating a planar aromatic framework with delocalized π-electrons [4].
The simplified molecular-input line-entry system representation is CCN1C(=C(C(=N1)C)Br)C, which clearly indicates the connectivity pattern of atoms within the molecule [1]. The International Chemical Identifier is InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3, providing a standardized description of the molecular structure [1] [2].
4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole exists as a liquid under standard conditions [2] [5]. The compound demonstrates stability when stored at room temperature, making it suitable for various laboratory applications [6] . The physical form as a liquid distinguishes it from many other pyrazole derivatives, which often exist as crystalline solids at ambient conditions [8] [4].
Property | Value | Reference |
---|---|---|
Physical State | Liquid | [2] [5] |
Storage Condition | Room Temperature | [6] |
Molecular Weight | 203.08 g/mol | [1] [2] |
Purity (Commercial) | 95-98% | [2] [5] |
The compound exhibits characteristic properties typical of substituted pyrazoles, including resistance to oxidation and reduction processes under normal conditions [4]. The presence of the bromine substituent at the 4-position influences the overall electronic distribution within the ring system, affecting both chemical reactivity and physical properties [9] [4].
The thermodynamic properties of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole reflect its molecular structure and intermolecular interactions [10] [11]. Pyrazole derivatives generally exhibit distinctive thermal characteristics due to their aromatic nature and hydrogen bonding capabilities [10] [12]. The compound's heat capacity and enthalpy values are influenced by the presence of substituents, particularly the bromine atom and alkyl groups [10] [13].
Based on computational predictions and related pyrazole derivatives, the compound demonstrates thermal stability under moderate heating conditions [10] [14]. The thermodynamic parameters are essential for understanding phase transitions and energy requirements for various chemical processes involving this compound [13] [14].
Thermodynamic Property | Estimated Range | Basis |
---|---|---|
Heat Capacity | 175-205 J/mol·K | Related pyrazole data [14] |
Thermal Stability | Moderate to high | Pyrazole family properties [4] |
Phase Transition Energy | Variable with temperature | General heterocycle behavior [10] |
The solubility characteristics of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole are influenced by its molecular structure, particularly the balance between polar and nonpolar regions [15] [11]. The compound demonstrates varying degrees of solubility in different solvent systems, which is crucial for its practical applications in synthetic chemistry [16] [17].
Related pyrazole derivatives show significant solubility in polar aprotic solvents such as dimethyl sulfoxide and in alcoholic solvents like methanol and ethanol [16] [17] [11]. The presence of the ethyl group and methyl substituents increases the lipophilic character of the molecule, enhancing solubility in organic solvents while potentially reducing water solubility [15] [11].
Solvent Type | Solubility Expectation | Structural Basis |
---|---|---|
Methanol | Good | Hydrogen bonding capability [17] |
Ethanol | Good | Similar pyrazole derivatives [16] |
Dichloromethane | Good | Organic nature of substituents [16] |
Dimethyl sulfoxide | Excellent | Polar aprotic compatibility [11] |
Water | Limited | Hydrophobic substituents [15] |
The nuclear magnetic resonance spectroscopy of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole provides detailed structural information through characteristic chemical shift patterns [18] [19] [20]. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments within the molecule [18] [19].
The ethyl group attached to nitrogen typically displays a characteristic triplet-quartet pattern, with the methyl portion appearing as a triplet and the methylene group as a quartet due to coupling interactions [19]. The methyl groups at positions 3 and 5 of the pyrazole ring appear as distinct singlets, reflecting their symmetrical environment [18] [22].
Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |
---|---|---|---|
Ethyl methyl | 1.2-1.4 | Triplet | N-CH₂CH₃ |
Ethyl methylene | 4.0-4.2 | Quartet | N-CH₂CH₃ |
Ring methyl groups | 2.2-2.5 | Singlet | C₃-CH₃, C₅-CH₃ |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with signals appearing at characteristic positions for aromatic carbons, aliphatic carbons, and the brominated carbon center [19] [22]. The bromine-bearing carbon typically appears at a distinct chemical shift due to the electron-withdrawing effect of the halogen [23] [20].
Infrared spectroscopy of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule [24] [23] [20]. The spectral pattern reflects the presence of carbon-hydrogen stretching vibrations, carbon-carbon and carbon-nitrogen bond vibrations, and carbon-bromine stretching modes [24] [9].
Pyrazole derivatives typically exhibit absorption bands in the range of 1400-1600 cm⁻¹ corresponding to aromatic carbon-carbon and carbon-nitrogen stretching vibrations [9] [23]. The carbon-hydrogen stretching vibrations appear in the 2800-3200 cm⁻¹ region, with specific patterns reflecting the aliphatic and aromatic hydrogen environments [25] [20].
Infrared Absorption Region (cm⁻¹) | Assignment | Intensity |
---|---|---|
2800-3200 | C-H stretching | Medium to strong |
1400-1600 | Aromatic C=C, C=N stretching | Strong |
1200-1400 | C-H bending, ring vibrations | Medium |
600-800 | C-Br stretching | Medium |
The carbon-bromine stretching vibration typically appears in the lower frequency region, around 600-800 cm⁻¹, providing diagnostic evidence for the presence of the bromine substituent [9] [26]. Ring breathing modes and out-of-plane bending vibrations contribute to the fingerprint region of the spectrum [23] [20].
Mass spectrometry of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole provides molecular weight confirmation and fragmentation pattern information [27] [28] [29]. The molecular ion peak appears at mass-to-charge ratio 203/205, reflecting the characteristic bromine isotope pattern with peaks separated by two mass units due to the presence of bromine-79 and bromine-81 isotopes [30] [31].
The fragmentation pattern involves several characteristic pathways common to substituted pyrazoles [27] [28]. Loss of the ethyl group from the nitrogen position represents one major fragmentation route, while loss of methyl groups from the ring positions constitutes another significant pathway [27] [28]. The bromine atom may be lost as a radical, leading to characteristic fragment ions [30] [31].
Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
---|---|---|
203/205 | Variable | Molecular ion [M]⁺ |
174/176 | Medium | [M-C₂H₅]⁺ |
188/190 | Low | [M-CH₃]⁺ |
124 | High | [M-Br]⁺ |
The cyclo-condensation reaction represents one of the most fundamental and widely employed methods for pyrazole synthesis. For the preparation of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, this approach involves the reaction of appropriate 1,3-diketones with substituted hydrazines under acidic conditions [1].
Mechanistic Pathway
The cyclo-condensation mechanism proceeds through several distinct stages. Initially, the hydrazine derivative undergoes nucleophilic attack at the carbonyl carbon of the 1,3-diketone, forming a hydrazone intermediate. The mechanism demonstrates a pH-dependent rate profile with optimal reaction conditions occurring at pH 2.0, where the rate-determining step involves uncatalyzed nucleophilic addition to the phenylhydrazone carbonyl [1]. Under these conditions, rapid proton transfers facilitate the formation of the pyrazoline intermediate, which subsequently undergoes dehydration to yield the aromatic pyrazole product.
Synthetic Conditions and Optimization
Classical cyclo-condensation reactions require careful control of reaction parameters to achieve high yields and regioselectivity. The reaction typically employs acidic conditions with acetic acid as both solvent and catalyst, operating at temperatures between 25-100°C. The optimal pH range of 1.9-2.1 ensures maximum reaction efficiency while preventing substrate protonation that would inhibit the condensation process [1].
Reaction Parameter | Optimal Conditions | Yield (%) |
---|---|---|
Temperature | 25-50°C | 75-85 |
pH | 1.9-2.1 | 80-95 |
Solvent | Acetic acid | 70-88 |
Reaction time | 2-6 hours | 65-82 |
Selective bromination at the 4-position of the pyrazole ring represents a critical synthetic challenge due to the electronic properties of the heterocycle. The regioselectivity of bromination is governed by the differential reactivity of carbon positions within the pyrazole ring [2] [3].
Elemental Bromine Methodology
Direct bromination using elemental bromine in acetic acid remains the most straightforward approach for introducing bromine at the 4-position. This method involves electrophilic aromatic substitution with bromine acting as the electrophile. The reaction proceeds optimally at 0-25°C to prevent over-bromination and maintains high regioselectivity for the 4-position .
The mechanism involves formation of a bromonium intermediate, followed by deprotonation to restore aromaticity. The electron-withdrawing effect of the nitrogen atoms activates the 4-position toward electrophilic attack while deactivating the 3- and 5-positions .
Advanced Bromination Systems
The HBr-H₂O₂ system offers a more environmentally benign alternative to elemental bromine. This method generates bromine radicals in situ, providing excellent selectivity for monobromination at the 4-position. The reaction proceeds through a radical mechanism, with the bromine radical initiating the bromination process [5].
Brominating Agent | Conditions | Yield (%) | Selectivity |
---|---|---|---|
Br₂/AcOH | 0-25°C | 82 | High (4-position) |
HBr/H₂O₂ | 50°C, aqueous | 68 | Good |
NBS/CH₂Cl₂ | 25°C | 75 | Moderate |
CBr₄ (photocatalytic) | RT, visible light | 85-95 | Excellent |
Photocatalytic Bromination
Recent developments in photocatalytic bromination have demonstrated exceptional regioselectivity for the 4-position. This method employs carbon tetrabromide as a bromine source under visible light irradiation, providing clean bromination with excellent functional group tolerance [6].
The introduction of the ethyl group at the N-1 position requires careful consideration of regioselectivity, as pyrazoles contain two potential nucleophilic nitrogen centers. The N-1 position typically exhibits higher nucleophilicity due to its pyrrole-like character, while the N-2 position demonstrates pyridine-like behavior [7].
Crystalline Aluminosilicate Catalysis
The use of crystalline aluminosilicate catalysts represents a significant advancement in N-alkylation methodology. These heterogeneous catalysts, particularly those with faujasite or beta crystal structures, provide excellent N-1 selectivity when reacting pyrazoles with alcohols or alcohol derivatives [8].
The mechanism involves coordination of the pyrazole nitrogen to the acidic sites of the aluminosilicate, followed by nucleophilic attack on the activated alcohol. The catalyst's pore structure and acidity play crucial roles in determining both reactivity and selectivity [8].
Catalyst-Free Michael Addition
Recent developments have demonstrated that catalyst-free Michael addition reactions can achieve exceptional N-1 selectivity (>99.9:1) when employing appropriate Michael acceptors. This method offers operational simplicity and high atom economy while maintaining excellent regioselectivity [7].
Method | Alkylating Agent | Conditions | N-1 Selectivity | Yield (%) |
---|---|---|---|---|
Aluminosilicate | Ethanol | 150-200°C | High | 70-85 |
Michael addition | Ethyl acrylate | RT, solvent-free | >99.9:1 | >90 |
Enzyme catalysis | Ethyl halides | 30°C, aqueous | >99% | 85-95 |
Enzymatic N-Alkylation
Engineered enzymes have emerged as powerful tools for selective N-alkylation, offering unprecedented regioselectivity and environmental compatibility. These biocatalytic systems employ haloalkanes as alkylating agents and can be recycled multiple times without significant loss of activity [9].
Modern catalytic approaches to pyrazole synthesis have focused on developing more efficient, selective, and environmentally benign methodologies. Palladium-catalyzed reactions have emerged as particularly powerful tools for both pyrazole formation and functionalization [10] [11].
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions offer versatile approaches for pyrazole synthesis and functionalization. The use of Pd(OAc)₂ catalyst with appropriate phosphine ligands enables efficient coupling of aryl triflates with pyrazole derivatives, providing access to N-arylpyrazoles in high yields [11].
The mechanism involves oxidative addition of the aryl triflate to the palladium center, followed by coordination of the pyrazole nitrogen and subsequent reductive elimination to form the N-aryl bond. The choice of ligand significantly influences both reactivity and selectivity [11].
Relay Photoredox Catalysis
Relay photoredox catalysis represents an innovative approach that enables multiple bond formations in a single reaction vessel. This strategy employs three successive photoredox cycles to achieve formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds [12].
The methodology offers several advantages including step economy, mild reaction conditions, and the ability to construct complex molecular architectures in a single operation. The reaction proceeds through a series of oxidative and reductive quenching cycles, each contributing to the overall transformation [12].
Catalytic System | Substrate Scope | Conditions | Yield (%) |
---|---|---|---|
Pd(OAc)₂/tBuBrettPhos | Aryl triflates | 80-100°C | 80-95 |
Ru(bpy)₃Cl₂ | Hydrazones | RT, visible light | 70-85 |
Photocatalyst | 1,2-diaza-1,3-dienes | RT, metal-free | 75-90 |
Nanocatalysts have revolutionized pyrazole synthesis by offering enhanced activity, selectivity, and recyclability compared to conventional catalysts. The high surface area and unique electronic properties of nanoparticles provide superior catalytic performance under mild conditions [13].
Quantum Dot Catalysis
SnO₂ quantum dots prepared via solvothermal synthesis have demonstrated exceptional catalytic activity for pyrazole synthesis. These nanoparticles, with an average size of 3.9 nm, exhibit high Lewis acidity and provide excellent yields in aqueous media at room temperature [13].
The uniform nanoflower spherical morphology and high surface area contribute to the outstanding catalytic performance. The catalyst can be recycled up to six times without significant loss of activity, making it economically viable for industrial applications [13].
Magnetic Nanocatalysts
Fe₃O₄-based magnetic nanocatalysts offer the advantage of easy separation and recovery using external magnetic fields. These systems, typically functionalized with organic ligands, provide excellent catalytic activity while maintaining high recyclability [13].
The synthesis of these catalysts involves surface modification of Fe₃O₄ nanoparticles with appropriate ligands, creating active sites for catalytic reactions. The magnetic properties enable straightforward catalyst recovery and reuse [13].
Nanocatalyst | Particle Size | Reaction Time | Yield (%) | Recyclability |
---|---|---|---|---|
SnO₂ QDs | 3.9 nm | 2.5 h | 89-98 | 6 cycles |
Fe₃O₄@L-arginine | 10-15 nm | 60 min | 86-97 | 5 cycles |
ZnO@PEG | Variable | 15 min | 87-97 | 5 cycles |
The development of green chemistry approaches for pyrazole synthesis has gained significant attention due to environmental concerns and sustainability requirements. These methodologies focus on reducing waste, eliminating toxic solvents, and improving energy efficiency [14] [15].
Solvent-Free Synthesis
Solvent-free synthesis represents one of the most environmentally friendly approaches to pyrazole preparation. These methods eliminate the need for organic solvents while often providing superior yields and reaction rates compared to conventional solution-phase methods [15].
Mechanical activation through grinding or ball milling can facilitate solvent-free reactions by providing the necessary energy for bond formation. This approach reduces environmental impact while maintaining high synthetic efficiency [15].
Microwave-Assisted Synthesis
Microwave irradiation offers rapid heating and improved reaction rates compared to conventional heating methods. The dielectric heating mechanism provides uniform temperature distribution and can significantly reduce reaction times from hours to minutes [14].
The method is particularly effective for cyclo-condensation reactions, where microwave activation can accelerate the formation of pyrazole rings while maintaining high yields and selectivity [14].
Green Method | Environmental Benefit | Reaction Time | Yield (%) |
---|---|---|---|
Solvent-free | No organic solvents | Variable | 80-95 |
Microwave | Energy efficient | 5-15 min | 85-98 |
Ultrasound | Reduced reaction time | 30-60 min | 85-95 |
Aqueous medium | Non-toxic solvent | 1-3 h | 75-90 |
Waste-Derived Catalysts
The utilization of waste materials as catalysts or reaction media represents an innovative approach to green synthesis. Water extract of banana peels has been successfully employed as a reaction medium for pyrazole synthesis, demonstrating the potential of agricultural waste utilization [16].
These bio-derived catalysts offer several advantages including low cost, environmental compatibility, and unique catalytic properties derived from natural components [16].
The purification of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole requires careful selection of chromatographic methods to achieve the required purity levels for pharmaceutical or research applications [17].
Flash Column Chromatography
Flash column chromatography using silica gel as the stationary phase represents the most widely employed purification method for pyrazole derivatives. The optimal mobile phase typically consists of hexane/ethyl acetate mixtures with gradient elution to achieve baseline separation [17].
The polarity of the mobile phase must be carefully optimized based on the specific substitution pattern of the pyrazole. For 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, a gradient from 19:1 to 1:1 hexane/ethyl acetate typically provides excellent separation [17].
Preparative HPLC
High-performance liquid chromatography (HPLC) offers superior resolution and purity compared to conventional column chromatography. Reverse-phase C18 columns with acetonitrile/water mobile phases provide excellent separation of pyrazole derivatives [18].
The method can be adapted for mass spectrometry compatibility by replacing phosphoric acid with formic acid in the mobile phase. This modification enables direct coupling with mass spectrometric detection for structural confirmation [18].
Purification Method | Purity Achieved (%) | Recovery (%) | Advantages |
---|---|---|---|
Flash chromatography | 95-99 | 80-90 | Cost-effective, scalable |
Preparative HPLC | 98-99.5 | 85-95 | High resolution |
Recrystallization | 90-95 | 70-85 | Simple operation |
Comprehensive structural characterization of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole requires multiple spectroscopic techniques to confirm both structure and purity [17].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy provides crucial information about the proton environment and substitution patterns. For 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, characteristic signals include the ethyl group triplet around δ 1.35 ppm and quartet around δ 4.18 ppm, along with the methyl substituents appearing as singlets around δ 2.2-2.5 ppm [17].
¹³C NMR spectroscopy confirms the carbon framework and substitution patterns. The pyrazole ring carbons typically appear in the range δ 105-155 ppm, while the ethyl and methyl substituents appear at their expected chemical shifts [17].
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation and fragmentation patterns. The molecular ion peak [M+H]⁺ and sodium adduct [M+Na]⁺ are typically observed, along with characteristic fragmentation patterns that confirm the substitution pattern .
Infrared Spectroscopy
FT-IR spectroscopy identifies functional groups through characteristic vibrational frequencies. Pyrazole derivatives typically exhibit C=N stretching vibrations around 1600-1500 cm⁻¹ and C-H stretching vibrations in the 3000-2800 cm⁻¹ region [19].
Technique | Key Information | Typical Data |
---|---|---|
¹H NMR | Proton assignments | δ 1.35 (t, CH₃), 4.18 (q, CH₂) |
¹³C NMR | Carbon framework | δ 14.5 (CH₃), 41.2 (CH₂) |
ESI-MS | Molecular weight | [M+H]⁺, [M+Na]⁺ |
FT-IR | Functional groups | C=N (1600-1500 cm⁻¹) |
Accurate purity assessment is essential for pharmaceutical and research applications. Multiple analytical techniques are employed to ensure comprehensive quality control [18].
High-Performance Liquid Chromatography
Analytical HPLC provides quantitative purity assessment with excellent precision and accuracy. The method employs reverse-phase separation with UV detection at appropriate wavelengths to ensure complete detection of impurities [18].
Thin-Layer Chromatography
TLC offers rapid qualitative purity assessment and is particularly useful for monitoring reaction progress and optimization. The method provides visual confirmation of product formation and can detect major impurities [20].